Fmoc-Thr(beta-D-Lac(Ac)7)-OH
Description
Significance of Complex Glycosylated Amino Acid Building Blocks in Chemical Biology
Glycosylation, the enzymatic attachment of sugars to proteins and lipids, is one of the most common and complex post-translational modifications. thermofisher.com This process generates a vast diversity of structures that are integral to a multitude of biological processes, including immune response, cell-cell recognition, protein folding and stability, and cell signaling. thermofisher.comscielo.br The ability to chemically synthesize glycoproteins allows researchers to probe these functions in detail, leading to a deeper understanding of disease and the development of new therapeutic strategies. nih.gov
Complex glycosylated amino acid building blocks, like Fmoc-Thr(beta-D-Lac(Ac)7)-OH, are indispensable tools in this endeavor. They provide the necessary components to construct synthetic glycopeptides and glycoproteins with precisely defined glycan structures at specific locations. This is crucial because the isolation of homogeneous glycoproteins from natural sources is often challenging due to the existence of numerous "glycoforms"—proteins with the same amino acid sequence but different glycan structures. scielo.br Synthetic access to these molecules opens the door to studying the specific roles of different glycan structures in biological function. leibniz-hki.de
Historical Context of Fmoc-Protected Threonine Derivatives in Glycopeptide Synthesis
The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are made. The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids was a significant advancement in this field. nih.gov The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups but can be easily removed with a mild base, such as piperidine (B6355638). nih.govnih.gov This orthogonality offered a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relied on repeated acid treatments that could be harsh on sensitive modifications like glycosylation. nih.govsemanticscholar.org
The application of Fmoc chemistry to the synthesis of glycopeptides required the development of Fmoc-protected glycosylated amino acid building blocks. nih.gov Threonine, along with serine, is a common site of O-linked glycosylation in proteins. sussex-research.com Therefore, the synthesis of Fmoc-protected threonine derivatives bearing various glycan structures became a key focus. Early work involved attaching simple monosaccharides, but as synthetic methods improved, more complex di- and oligosaccharides were incorporated. The development of building blocks like this compound, which carries a protected lactose (B1674315) moiety, represents the progression towards synthesizing more complex and biologically relevant glycopeptides.
Structural Framework of this compound as a Precursor for Biomolecular Assembly
This compound is a molecule designed for efficient incorporation into a growing peptide chain during SPPS. Its structure can be broken down into three key components:
The Threonine Backbone: This provides the amino acid core that will become part of the peptide backbone.
The Fmoc Protecting Group: Attached to the α-amino group of the threonine, this group prevents unwanted reactions at the N-terminus during peptide bond formation. It is selectively removed at each cycle of SPPS to allow for the addition of the next amino acid. nih.gov
The Glycosylated Side Chain: The hydroxyl group of the threonine side chain is modified with a lactose disaccharide. The hydroxyl groups of the lactose are themselves protected with acetyl (Ac) groups. These acetyl groups are crucial for several reasons: they prevent unwanted side reactions during peptide synthesis and they increase the solubility of the building block in the organic solvents used for SPPS. These protecting groups are typically removed in the final step of the synthesis, after the full peptide chain has been assembled.
The presence of the large, protected glycan introduces significant steric bulk, which can sometimes lead to reduced coupling efficiency during SPPS. However, the use of appropriate coupling reagents and optimized reaction conditions can overcome this challenge.
Research Rationale and Scope for Investigating this compound Methodologies
Research into the synthesis and application of this compound and similar building blocks is driven by the need to access complex glycopeptides for a variety of scientific investigations. These synthetic molecules can be used to:
Study the role of specific glycan structures in protein function. By creating a series of glycopeptides with different glycans, researchers can systematically investigate how glycosylation affects protein folding, stability, and interaction with other molecules. mdpi.com
Develop novel therapeutic agents. Aberrant glycosylation is a hallmark of many diseases, including cancer. sussex-research.com Synthetic glycopeptides can be used as antigens to develop cancer vaccines or as inhibitors of carbohydrate-binding proteins (lectins) that are involved in disease processes. nih.govbeilstein-journals.org
Create tools for biomedical research. Glycopeptides can be used as probes to identify and characterize carbohydrate-binding proteins or as standards for analytical techniques. sussex-research.com
The continued development of efficient and reliable methods for the synthesis of complex glycosylated amino acid building blocks like this compound is therefore a critical area of research at the interface of chemistry and biology.
Structure
2D Structure
Properties
IUPAC Name |
3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHUQIGVVXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Fmoc Thr Beta D Lac Ac 7 Oh and Its Precursors
Methodologies for the Preparation of the beta-D-Lactosyl Oligosaccharide Moiety (Lac(Ac)7)
The preparation of the carbohydrate portion, a per-acetylated lactose (B1674315) derivative, requires precise control over reactivity and stereochemistry. The synthesis of such oligosaccharide building blocks is a foundational step, often involving either convergent or sequential assembly strategies, all of which are critically dependent on regioselective protection of multiple hydroxyl groups. cambridge.orgnih.gov
Convergent Approaches in Complex Oligosaccharide Synthesis
Convergent synthesis is a powerful strategy for assembling large oligosaccharides. nih.gov This approach involves the independent synthesis of smaller, protected oligosaccharide fragments, which are then coupled together in the later stages of the synthetic route. nih.gov For a heptasaccharide, this could involve, for example, the synthesis of a trisaccharide and a tetrasaccharide donor/acceptor pair, followed by a single glycosylation event to form the final backbone. nih.gov
Sequential Glycosylation Procedures for Heptasaccharide Assembly
In contrast to convergent methods, sequential (or linear) glycosylation involves the step-by-step addition of individual monosaccharide units to a growing oligosaccharide chain. nih.govoup.com This process starts from a core monosaccharide, which is elongated one unit at a time until the desired oligosaccharide is assembled. oup.com The synthesis of a di-branched heptasaccharide has been accomplished through a chemo- and regioselective sequential six-step glycosylation using seven distinct building blocks. researchgate.netnih.gov
This linear approach necessitates a series of protection and deprotection steps to reveal a single hydroxyl group for the subsequent glycosylation reaction. nih.gov For example, the biosynthesis of lipid-linked oligosaccharides (LLO), such as the heptasaccharide in Campylobacter jejuni, occurs via the sequential addition of monosaccharide units to a lipid carrier, a process catalyzed by a series of glycosyltransferases. oup.com While biological, this process exemplifies the principle of sequential assembly. Chemical synthesis mimics this by using temporary protecting groups that can be selectively removed to allow for chain elongation. nih.gov
Regioselective Protecting Group Tactics in Oligosaccharide Synthesis
The success of any oligosaccharide synthesis, whether convergent or sequential, is critically dependent on the strategic use of protecting groups. cambridge.orgnih.gov Monosaccharides possess multiple hydroxyl groups of similar reactivity, making regioselective functionalization a significant challenge. nih.gov Protecting groups are used to temporarily mask these hydroxyls, allowing a specific site to be left available for glycosylation. cambridge.org
In the context of preparing the Lac(Ac)7 moiety, acetyl (Ac) groups serve as common "permanent" protecting groups that are stable throughout the synthesis and are typically removed in the final steps. The preparation of an activated glycosyl donor, such as hepta-O-acetyl-α-lactosyl bromide, begins with the per-O-acetylation of lactose. researchgate.netnih.gov This peracetylated lactose can then be treated with reagents like hydrobromic acid in acetic acid to selectively install a bromide at the anomeric position, yielding a suitable glycosyl donor for subsequent reactions. researchgate.net
The choice of protecting groups can be used to control reactivity and selectivity. For instance, different ester or ether groups can be selectively introduced or removed under specific conditions. nih.gov Tin-mediated reactions, for example, can enhance the nucleophilicity of a particular hydroxyl group, directing acylation to that position. cambridge.org Ultimately, a carefully planned protecting group strategy is essential to differentiate the numerous hydroxyl groups and ensure the formation of the correct glycosidic linkages in the target oligosaccharide. cambridge.orgnih.gov
| Protecting Group Type | Example | Use in Carbohydrate Synthesis |
| Esters | Acetyl (Ac), Benzoyl (Bz) | Common for protecting hydroxyl groups; stable to acidic conditions, removed by base. cambridge.org |
| Ethers | Benzyl (B1604629) (Bn) | Stable to a wide range of conditions; removed by hydrogenolysis. nih.gov |
| Acetals | Isopropylidene, Benzylidene | Protect diols, often used to impart conformational rigidity or for selective opening. cambridge.org |
| Silyl Ethers | Trimethylsilyl (B98337) (TMS) | Can be used for temporary protection and regioselective exchange reactions. nih.gov |
Synthesis and Functionalization of the Fmoc-Threonine Amino Acid Scaffold
The second major component of the target molecule is the Fmoc-protected threonine. The synthesis of this scaffold requires stereocontrol to maintain the natural configuration of the amino acid and the careful selection of protecting groups for both the N-terminus and the side-chain hydroxyl group, which will ultimately be glycosylated.
Stereoselective Introduction of Fmoc and Side-Chain Protecting Groups for Threonine
Threonine possesses two chiral centers, making stereochemical integrity a key concern during synthesis. advancedchemtech.compeptide.com The standard building block for peptide synthesis is N-α-Fmoc-L-threonine, where the fluorenylmethyloxycarbonyl (Fmoc) group protects the amino terminus. This group is stable during coupling reactions but can be readily removed under mild basic conditions (e.g., with piperidine), making it ideal for solid-phase peptide synthesis (SPPS). nih.gov
Before glycosylation, the side-chain hydroxyl group of threonine must be differentiated from the carboxylic acid. Often, a temporary protecting group is installed on the hydroxyl group. A common choice is the tert-butyl (tBu) ether, leading to the widely used derivative Fmoc-Thr(tBu)-OH. advancedchemtech.compeptide.com This protecting group is stable to the basic conditions used for Fmoc removal but is easily cleaved with acids like trifluoroacetic acid (TFA) during the final deprotection of a synthesized peptide. nih.gov Other protecting groups, such as the benzyl (Bzl) ether, are also employed. peptide.com The synthesis of these derivatives must be carefully controlled to prevent racemization at either chiral center. nih.govresearchgate.net The use of pre-formed, stereochemically pure Fmoc-amino acid building blocks is standard practice to avoid such issues. sigmaaldrich.com
Optimized Reaction Conditions for Threonine Derivatization
The crucial step in forming the final building block is the O-glycosylation, where the prepared lactosyl donor is coupled to the side-chain hydroxyl group of the Fmoc-threonine derivative. The conditions for this reaction must be optimized to maximize yield and stereoselectivity while avoiding side reactions. For instance, the Fmoc group's lability to base means that strongly basic conditions must be avoided. rsc.org
Glycosylation reactions are typically promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The reaction conditions, including temperature, solvent, and stoichiometry, are critical. For example, coupling a glycosyl donor to an Fmoc-threonine acceptor might be performed at low temperatures (e.g., 0 °C) to enhance selectivity. nih.gov
Furthermore, when incorporating the final glycoamino acid into a peptide chain, coupling reagents such as HBTU/HOBt are often used. nih.gov The conditions must be chosen to prevent racemization of the amino acid residue, which can be a risk during the activation of the carboxyl group. nih.gov Studies have identified specific, racemization-free coupling conditions, such as using DIC/HOBt at 0 °C for solid-phase synthesis, to ensure the stereochemical purity of the final product. nih.gov
| Reaction Step | Key Parameters & Reagents | Purpose |
| N-α Protection | Fmoc-OSu, NaHCO₃ | Stereoselective introduction of the Fmoc group onto the threonine amine. |
| Side-Chain Protection | Isobutylene, H⁺ | Introduction of a tert-butyl ether onto the side-chain hydroxyl group. advancedchemtech.compeptide.com |
| O-Glycosylation | Lactosyl Donor, TMSOTf | Coupling of the carbohydrate moiety to the threonine side-chain. nih.gov |
| Ester Hydrolysis | LiI, or Pd(PPh₃)₄/Bu₃SnH for allyl esters | Selective removal of a temporary ester protecting group to free the carboxylic acid. rsc.orgnih.gov |
| Peptide Coupling | HBTU/HOBt or DIC/HOBt | Activation of the carboxylic acid for amide bond formation while minimizing racemization. nih.govnih.gov |
Glycosylation Reactions for O-Linkage Formation between Threonine and the Lactosyl Moiety
The formation of the O-glycosidic bond between the threonine side chain and the lactosyl moiety is a critical step in the synthesis of Fmoc-Thr(β-D-Lac(Ac)7)-OH. This reaction involves the coupling of a glycosyl donor, a lactose derivative with a suitable leaving group at the anomeric position, and a glycosyl acceptor, the protected threonine derivative.
Achieving the desired β-stereoselectivity of the O-glycosidic linkage is a significant challenge in carbohydrate chemistry. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of both the donor and the acceptor, and the reaction conditions. nih.govscispace.com
Protecting groups at the C-2 position of the glycosyl donor can exert a powerful influence on the stereoselectivity of the glycosylation. nih.gov Acyl-type protecting groups, such as the acetyl groups present in the peracetylated lactosyl donor, can participate in the reaction through a neighboring group participation mechanism. This typically leads to the formation of a 1,2-trans-glycosidic bond, which in the case of D-lactose, corresponds to the desired β-anomer. The acetyl group at the C-2 position of the glucose unit within the lactose molecule can form a transient cyclic intermediate that shields the α-face of the anomeric carbon, directing the incoming threonine hydroxyl group to attack from the β-face.
The reactivity of both the glycosyl donor and the acceptor also plays a crucial role in determining the stereochemical outcome. nih.govrsc.org A delicate balance must be struck; highly reactive donors may lead to a loss of stereocontrol, while poorly reactive partners can result in low yields. nih.gov The choice of solvent can also impact stereoselectivity, with polar solvents sometimes favoring the formation of β-glycosides. scispace.com
A variety of coupling reagents and catalytic systems have been developed to promote efficient O-glycosylation. The choice of promoter is often dictated by the nature of the leaving group on the glycosyl donor. Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates.
For glycosyl halides, heavy metal salts such as silver triflate or silver carbonate are frequently used as promoters. Thioglycosides are often activated by electrophilic reagents like N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid, such as triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). Trichloroacetimidate donors are typically activated under mildly acidic conditions, for instance, with catalytic TMSOTf.
Recent advancements have introduced more sophisticated catalytic systems aimed at improving yields and stereoselectivity. These include the use of cooperative catalysts and organocatalysts. frontiersin.org For example, certain thiourea-based catalysts have been shown to be effective in promoting stereoselective glycosylations. frontiersin.org The selection of the appropriate coupling reagent and catalytic system is critical for overcoming the steric hindrance and achieving high efficiency in the glycosylation of the threonine side chain.
Below is a table summarizing common coupling reagents and their typical applications in O-glycosylation:
| Coupling Reagent/System | Glycosyl Donor Type | Typical Conditions | Key Features |
| Silver Triflate (AgOTf) | Glycosyl Halides | Aprotic solvent (e.g., DCM), low temperature | Powerful activator, often used for less reactive acceptors |
| N-Iodosuccinimide (NIS)/TfOH | Thioglycosides | Aprotic solvent (e.g., DCM), molecular sieves | Mild activation, widely applicable |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Trichloroacetimidates | Aprotic solvent (e.g., DCM), low temperature | Catalytic activation, high yields |
| Bismuth(III) Triflate (Bi(OTf)3) | Various | Can be a milder alternative to silver salts | Lewis acid catalyst |
| Organocatalysts (e.g., thiourea (B124793) derivatives) | Various | Specific conditions depending on the catalyst | Can offer high stereoselectivity |
The inherent reactivity of both the glycosyl donor and the threonine acceptor can present significant challenges. nih.gov The hydroxyl group of threonine is a secondary alcohol and is sterically hindered, which can lead to sluggish reaction rates and the need for more forcing conditions. nih.gov This, in turn, can increase the risk of side reactions, such as the formation of the undesired α-anomer or decomposition of the starting materials.
Furthermore, the glycosylation of threonine derivatives can be complicated by the potential for side reactions involving the amino and carboxyl groups of the amino acid. nih.gov Proper protection of these functional groups is essential to prevent their interference in the glycosylation reaction.
Chemo- and Orthogonal Deprotection Strategies During Compound Synthesis
A cornerstone of complex molecule synthesis, including that of Fmoc-Thr(β-D-Lac(Ac)7)-OH, is the concept of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of the molecule without unintended reactions.
The acetyl groups on the lactosyl moiety serve a dual purpose: they act as protecting groups for the hydroxyl functions and as participating groups to direct the stereochemistry of the glycosylation. Once the glycosylated threonine building block is assembled, these acetyl groups often need to be removed to expose the free hydroxyls of the sugar.
The selective removal of acetyl groups is typically achieved under mild basic conditions. nih.gov A common method involves treatment with a dilute solution of sodium methoxide (B1231860) in methanol (B129727). nih.govpeptide.com Other reagents such as hydrazine (B178648) in methanol or aqueous sodium hydroxide (B78521) can also be employed. nih.govpeptide.com The choice of reagent and reaction conditions must be carefully considered to avoid undesired side reactions, such as the cleavage of the O-glycosidic bond or epimerization of the threonine stereocenter, which can be sensitive to basic conditions. nih.gov
The following table outlines common methods for the deacetylation of glycans:
| Reagent | Typical Conditions | Advantages | Potential Issues |
| Sodium Methoxide (NaOMe) in Methanol | Catalytic amounts at room temperature or 0 °C | Mild and effective for O-acetyl groups | Can promote β-elimination in O-linked glycopeptides |
| Hydrazine Monohydrate (N2H4·H2O) in Methanol | Room temperature | Can be used for on-resin deprotection | Can also remove some other protecting groups |
| Sodium Hydroxide (NaOH) | Dilute aqueous solution | Readily available and inexpensive | Requires careful pH control to avoid side reactions |
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). creative-peptides.com Its key advantage lies in its stability under the acidic conditions used to remove many side-chain protecting groups, such as the tert-butoxycarbonyl (Boc) group. chempep.comnih.gov
The Fmoc group is typically removed by treatment with a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chimia.ch The cleavage occurs via a β-elimination mechanism. chempep.com While this deprotection is generally efficient, the repetitive basic treatments throughout a multi-step SPPS can pose challenges, especially for sensitive residues like O-glycosylated threonine. peptide.com The basic conditions required for Fmoc removal can potentially lead to the degradation of the glycopeptide through β-elimination of the sugar moiety. nih.gov
To mitigate this, milder Fmoc deprotection conditions have been developed, such as the use of 1-8% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. chempep.com In some cases, alternative orthogonal protecting group strategies that avoid the use of strong bases for N-terminal deprotection may be considered for particularly sensitive sequences. nih.govnih.gov
The stability of the Fmoc group to various reagents is crucial for its successful application in a multi-step synthesis. It is generally stable to the acidic conditions used for the cleavage of tert-butyl-based side-chain protecting groups and the cleavage of the peptide from many common resins. chempep.compeptide.com
The following table summarizes the stability and cleavage conditions for the Fmoc group:
| Condition/Reagent | Stability of Fmoc Group | Comments |
| 20% Piperidine in DMF | Labile (Cleaved) | Standard condition for Fmoc removal in SPPS. chimia.ch |
| 1-8% DBU in DMF | Labile (Cleaved) | A stronger base, can be used for sluggish deprotections. chempep.com |
| Trifluoroacetic Acid (TFA) | Stable | Allows for orthogonal deprotection of Boc and other acid-labile groups. chempep.com |
| Hydrogenolysis (e.g., H2, Pd/C) | Generally Stable | Can be cleaved under specific hydrogenolysis conditions. chempep.comnih.gov |
| Hydrazine | Labile | Can be used for cleavage in certain contexts. |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Fmoc-Thr(beta-D-Lac(Ac)7)-OH
The synthesis of complex molecules like Fmoc-Thr(β-D-Lac(Ac)7)-OH results in a crude product containing the desired compound alongside various impurities. These impurities can include unreacted starting materials, by-products from side reactions, and incompletely modified intermediates. Therefore, robust purification and isolation techniques are essential to obtain the final product with the high degree of purity required for applications such as solid-phase peptide synthesis. The purification strategy often involves a multi-step approach, combining chromatographic methods for separation with crystallization or precipitation for final purity enhancement.
Chromatographic Separations (e.g., Flash Chromatography, RP-HPLC)
Chromatography is a cornerstone technique for the purification of synthetic intermediates and the final Fmoc-Thr(β-D-Lac(Ac)7)-OH product. The choice of chromatographic method depends on the properties of the compound and the nature of the impurities.
Flash Chromatography
Flash chromatography is frequently employed for the initial purification of crude reaction mixtures. It is a rapid form of preparative column chromatography that uses moderate pressure to drive the solvent through the column, leading to faster separations. For compounds like glycosylated amino acids, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexanes. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to separate the target compound from less polar and more polar impurities. For instance, in the synthesis of a related glycosylated threonine building block, intermediates were purified by chromatography over silica gel using a 1:1 mixture of ethyl acetate and hexanes. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the final purification of peptides and complex amino acid derivatives like Fmoc-Thr(β-D-Lac(Ac)7)-OH. bachem.com This technique separates molecules based on their hydrophobicity.
In RP-HPLC, a non-polar stationary phase, typically silica modified with C18 alkyl chains, is used, while the mobile phase is a polar solvent system. bachem.com The separation of Fmoc-protected amino acids and their derivatives is well-established. phenomenex.comnih.gov The process generally begins with the elution of polar contaminants using a highly aqueous mobile phase, often containing 0.1% trifluoroacetic acid (TFA). bachem.com The concentration of an organic modifier, such as acetonitrile (B52724) (also containing 0.1% TFA), is then gradually increased. bachem.com This linear gradient reduces the polarity of the eluent, causing more hydrophobic compounds, like the target Fmoc-glycosylated amino acid, to elute from the column. bachem.com The elution is monitored using UV detection, typically at 210–220 nm, where the peptide backbone and the Fmoc group absorb. bachem.com
Fractions are collected and analyzed by analytical HPLC to assess their purity. Those fractions containing the pure product are pooled and lyophilized to yield the final compound as a solid. bachem.comnih.gov If the desired purity is not achieved in a single run, alternative RP-HPLC methods with different solvent systems, buffers, or column packing materials may be employed. bachem.com
The specific conditions for RP-HPLC can be optimized for the separation of different Fmoc-amino acid derivatives. Key parameters include the type of stationary phase, mobile phase composition, and the gradient profile.
Interactive Data Table: Typical RP-HPLC Conditions for Fmoc-Amino Acid Purification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18-modified silica bachem.com | C8-modified silica nih.gov | Polysaccharide-based chiral stationary phases phenomenex.com |
| Mobile Phase A | 0.1% TFA in Water bachem.com | 0.1% TFA in Water nih.gov | Water/Methanol (1/99 v/v) with 30 mM TEA and 60 mM FA nih.gov |
| Mobile Phase B | 0.1% TFA in Acetonitrile bachem.com | 0.1% TFA in Acetonitrile nih.gov | Acetonitrile or Methanol phenomenex.com |
| Gradient | Linear gradient of increasing Mobile Phase B bachem.com | Linear gradient of 1% acetonitrile/min nih.gov | Isocratic phenomenex.com |
| Detection | UV at 210-220 nm bachem.com | UV at 210 nm nih.gov | UV at 220 nm phenomenex.com |
| Application | General peptide and Fmoc-amino acid purification bachem.com | Purification of Fmoc-protected amino acid stereoisomers nih.gov | Chiral separation of Fmoc-amino acids phenomenex.com |
TFA: Trifluoroacetic Acid, TEA: Triethylamine, FA: Formic Acid
Crystallization and Precipitation Methods for Purity Enhancement
Following chromatographic purification, or sometimes as an alternative for purifying intermediates, crystallization and precipitation methods can be employed to further enhance the purity of the compound. These techniques are effective at removing minor impurities that may co-elute with the product during chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
A study on the purification of various Fmoc-amino acids, which are precursors to more complex derivatives, demonstrated the effectiveness of recrystallization. ajpamc.com In this study, Fmoc-amino acids were purified by dissolving them in a solvent like toluene (B28343) at an elevated temperature (e.g., 50°C), followed by cooling to induce crystallization. ajpamc.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. ajpamc.com This method was shown to significantly increase the purity of the Fmoc-amino acids, which in turn improved the purity of the final synthetic peptide. ajpamc.com
Precipitation
Precipitation is a related technique where the compound of interest is rapidly forced out of solution by changing the solvent composition. This can be achieved by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound. While generally faster than recrystallization, it may be less selective. This method is often used to isolate a product from a reaction mixture before more rigorous purification steps.
Interactive Data Table: Example of Recrystallization for Fmoc-Amino Acid Purification
| Compound | Solvent | Procedure | Purity Increase |
| Fmoc-Thr(tBu)-OH ajpamc.com | Toluene | Dissolve at 50°C, stir for 1 hour, cool to 30±5°C, stir for 2 hours, filter, and dry. | Impurities reduced from ~26% to ~10% in a mixture of amino acids. ajpamc.com |
| Fmoc-Ser(tBu)-OH ajpamc.com | Toluene | Dissolve at 50°C, stir for 1 hour, cool to 30±5°C, stir for 2 hours, filter, and dry. | Impurities reduced from ~26% to ~10% in a mixture of amino acids. ajpamc.com |
| Fmoc-Tyr(tBu)-OH ajpamc.com | Toluene | Dissolve at 50°C, stir for 1 hour, cool to 30±5°C, stir for 2 hours, filter, and dry. | Impurities reduced from ~26% to ~10% in a mixture of amino acids. ajpamc.com |
The successful purification of Fmoc-Thr(β-D-Lac(Ac)7)-OH and its precursors relies on the strategic application of these advanced separation and isolation techniques. A combination of chromatography to separate the bulk of impurities, followed by crystallization to achieve the final high purity, is a common and effective approach.
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Fmoc Thr Beta D Lac Ac 7 Oh
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of Fmoc-Thr(beta-D-Lac(Ac)7)-OH in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between different parts of the molecule.
Comprehensive 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR Analysis
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides the initial overview of the proton environments. Key regions include the aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) group (typically 7.3-7.8 ppm), the anomeric protons of the two sugar units (~4.5-5.2 ppm), the amino acid backbone protons, and the sharp singlets of the seven acetyl methyl groups (~1.9-2.1 ppm). The ¹³C NMR spectrum is correspondingly complex, showing signals for the aromatic Fmoc carbons, the threonine carbons, the sugar ring carbons, and the carbonyl carbons from the Fmoc, carboxyl, and acetyl groups.
2D NMR: To resolve the significant signal overlap and establish structural connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings over two to three bonds (²JHH, ³JHH). It is instrumental in tracing the connectivity within the threonine spin system (NH-Hα-Hβ-Hγ) and identifying the coupled protons within each of the two sugar rings.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. docsity.com For instance, irradiation of an anomeric proton of the glucose or galactose unit will reveal cross-peaks to all other protons within that same sugar ring, greatly facilitating the assignment of the carbohydrate moieties. docsity.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more resolved proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different structural fragments of the molecule by detecting long-range correlations (2-3 bonds) between protons and carbons. Key correlations would include those between the threonine Hβ and the anomeric carbon of the inner sugar, and between the protons of the Fmoc group and the threonine backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation.
Below is a table of expected chemical shifts for the primary structural components of the molecule.
| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Fmoc Aromatic | 7.2 - 7.8 | 120 - 145 |
| Fmoc Aliphatic (CH, CH₂) | 4.1 - 4.5 | 47 - 68 |
| Threonine (Hα, Hβ, Hγ) | 4.0 - 4.6 (α, β), ~1.2 (γ) | ~59 (Cα), ~68 (Cβ), ~20 (Cγ) |
| Sugar Anomeric (H-1', H-1'') | 4.5 - 5.2 | 100 - 104 |
| Sugar Ring Protons | 3.5 - 5.5 | 60 - 80 |
| Acetyl Methyls (7x CH₃) | 1.9 - 2.1 | 20 - 21 |
| Carbonyls (Fmoc, COOH, Acetyl) | N/A | 169 - 175 |
Confirmation of Glycosidic Linkages and Stereochemistry
The precise connectivity and stereochemistry of the disaccharide and its linkage to the threonine residue are confirmed using specific NMR data.
Glycosidic Linkages: The O-glycosidic bond between the threonine side chain and the lactose (B1674315) moiety is established via an HMBC experiment. A correlation is expected between the β-proton of threonine (Hβ) and the anomeric carbon of the glucose residue (C-1'). The β(1→4) linkage between the galactose and glucose units is confirmed by a key HMBC correlation between the anomeric proton of galactose (H-1'') and the C-4 position of the glucose ring (C-4'). Further confirmation can be obtained from NOESY, which would show a spatial correlation between H-1'' of galactose and H-4' of glucose.
Stereochemistry: The β-configuration of the glycosidic linkages is determined from the coupling constants (J-values) of the anomeric protons in the high-resolution ¹H NMR spectrum. A large ³J(H1,H2) coupling constant of approximately 8 Hz is characteristic of a trans-diaxial relationship between H-1 and H-2, which is indicative of a β-anomer in pyranose sugars.
Characterization of Fmoc and Acetyl Proton/Carbon Signals
The signals corresponding to the protecting groups are distinct and serve as internal validation of the structure.
Fmoc Group: The Fmoc group presents a characteristic set of signals. In the ¹H NMR spectrum, four distinct aromatic signals appear between 7.2 and 7.8 ppm. The aliphatic portion shows a triplet for the CH proton and a doublet for the CH₂ protons, typically around 4.2 and 4.4 ppm, respectively. In the ¹³C spectrum, the corresponding aromatic and aliphatic carbons are also readily identifiable.
Acetyl Groups: The presence of the seven acetyl groups on the lactose moiety is confirmed by seven distinct singlets in the ¹H NMR spectrum between approximately 1.9 and 2.1 ppm, each integrating to three protons. The corresponding methyl carbons appear around 20-21 ppm in the ¹³C spectrum, while the seven acetyl carbonyl carbons are found in the downfield region of 169-171 ppm.
Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis
Mass spectrometry is a complementary technique to NMR that confirms the molecular weight and provides further structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which is used to confirm its elemental composition. For a molecular formula of C₄₅H₅₃NO₂₂, the theoretical monoisotopic mass can be calculated with high precision. The experimental value obtained from HRMS should match this theoretical value, typically within a margin of error of less than 5 parts per million (ppm), providing strong evidence for the correct chemical formula.
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | C₄₅H₅₄NO₂₂⁺ | 960.3183 |
| [M+Na]⁺ | C₄₅H₅₃NNaO₂₂⁺ | 982.2997 |
| [M+K]⁺ | C₄₅H₅₃NKO₂₂⁺ | 998.2737 |
| [M-H]⁻ | C₄₅H₅₂NO₂₂⁻ | 958.3034 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. The fragmentation of this compound is expected to occur at its most labile bonds.
Key expected fragmentation pathways include:
Loss of the Fmoc group: Cleavage of the bond between the Fmoc-CH₂O- and the carbonyl group, or the entire Fmoc group itself.
Glycosidic Bond Cleavage: Fragmentation at the O-glycosidic bond, resulting in ions corresponding to the protonated heptaacetylated lactose and the remaining Fmoc-threonine fragment.
Inter-glycosidic Cleavage: Cleavage of the bond between the two sugar units, yielding fragments of the individual peracetylated monosaccharides.
Sequential Loss of Acetyl Groups: The acetylated sugar fragments can undergo sequential neutral losses of ketene (B1206846) (CH₂CO, 42.01 Da), which is a characteristic fragmentation pattern for acetylated carbohydrates.
A table of potential major fragment ions observed in positive-ion MS/MS is presented below.
| Observed m/z (Theoretical) | Proposed Fragment Structure / Neutral Loss |
| 960.32 | [M+H]⁺ (Parent Ion) |
| 738.26 | [M+H - Fmoc]⁺ |
| 619.20 | [Heptaacetyl-lactose + H]⁺ |
| 342.12 | [Fmoc-Thr + H]⁺ |
| 331.11 | [Hexaacetyl-hexose + H]⁺ (from inter-glycosidic cleavage) |
| Successive losses of 42.01 Da | Loss of ketene (CH₂=C=O) from sugar fragments |
Application of Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Mass spectrometry (MS) is an indispensable tool for the molecular weight verification and structural analysis of glycosylated amino acids. nih.gov Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful techniques for analyzing these non-volatile, thermally labile compounds. researchgate.net Due to the low abundance and structural diversity of glycosylated molecules, direct MS analysis can be challenging, often necessitating an enrichment step for comprehensive profiling. frontiersin.org
ESI-MS is particularly useful for analyzing samples in solution and can provide detailed information on the molecular weight and charge state of the analyte. For Fmoc-Thr(β-D-Lac(Ac)7)-OH (Molecular Weight: 959.91 g/mol ), ESI-MS analysis would be expected to show prominent signals corresponding to various adducts of the molecular ion.
Table 1: Predicted m/z Values for Fmoc-Thr(β-D-Lac(Ac)7)-OH in ESI-MS
| Ion Species | Formula | Predicted m/z |
| [M+H]⁺ | [C₄₅H₅₃NO₂₀ + H]⁺ | 960.92 |
| [M+Na]⁺ | [C₄₅H₅₃NO₂₀ + Na]⁺ | 982.90 |
| [M+K]⁺ | [C₄₅H₅₃NO₂₀ + K]⁺ | 998.87 |
MALDI-MS, often coupled with a time-of-flight (TOF) analyzer, is highly sensitive and well-suited for determining the molecular weight of large biomolecules with high precision. nih.gov In MALDI-MS analysis of Fmoc-Thr(β-D-Lac(Ac)7)-OH, the compound would be co-crystallized with a suitable matrix and ionized by a laser beam. The resulting spectrum would primarily feature the singly charged molecular ions, such as [M+H]⁺ or [M+Na]⁺.
Fragmentation analysis using tandem mass spectrometry (MS/MS) can further elucidate the structure. Techniques like electron-capture dissociation (ECD) and electron transfer dissociation (ETD) are particularly valuable as they tend to preserve the fragile glycosidic bonds while fragmenting the peptide backbone, allowing for precise localization of the glycosylation site. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of Fmoc-Thr(β-D-Lac(Ac)7)-OH is expected to display a complex pattern of absorption bands, each corresponding to specific vibrational modes of its constituent parts.
Table 2: Characteristic IR Absorption Frequencies for Fmoc-Thr(β-D-Lac(Ac)7)-OH
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3300 (broad) | O-H stretch | Carboxylic acid hydroxyl group |
| 3100-3000 | C-H stretch | Aromatic (Fmoc group) |
| 2980-2850 | C-H stretch | Aliphatic (Threonine and lactose side chains) |
| ~1750 (strong) | C=O stretch | Ester (acetyl groups on lactose) researchgate.net |
| ~1715 | C=O stretch | Carboxylic acid |
| ~1690 | C=O stretch | Urethane (Fmoc group) |
| 1600-1450 | C=C stretch | Aromatic rings (Fmoc group) |
| ~1370 | C-H bend | CH₃ (acetyl groups) researchgate.net |
| 1250-1050 | C-O stretch | Esters, ethers, and carboxylic acid vscht.cz |
| ~890 | C-H bend | β-anomeric configuration of glycosidic linkage mdpi.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Fmoc-Thr(β-D-Lac(Ac)7)-OH, the UV spectrum is dominated by the strong absorbance of the fluorenyl moiety of the Fmoc protecting group. tec5usa.com This chromophore exhibits characteristic absorption maxima, which are useful for quantification and for monitoring reactions, such as the deprotection of the Fmoc group during peptide synthesis. nih.govresearchgate.net The liberated fluorenyl group is a chromophore that allows for monitoring by UV absorbance. tec5usa.com
Table 3: Typical UV-Vis Absorption Maxima for the Fmoc Group
| Wavelength (λ_max, nm) | Electronic Transition |
| ~265 | π → π |
| ~290 | π → π |
| ~301 | π → π* |
The absence of significant absorption at 280 nm confirms the purity of the compound, indicating the lack of protein contaminants. mdpi.com
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive technique for probing the stereochemistry and secondary structure of biomolecules. acs.orgnih.govresearchgate.net
The CD spectrum of Fmoc-Thr(β-D-Lac(Ac)7)-OH arises from the contributions of all its chiral centers. These include the α- and β-carbons of the L-threonine residue and the multiple stereocenters within the β-D-lactose moiety. The glycosylation of threonine can significantly influence the local conformation of the amino acid backbone, which is reflected in the CD spectrum. nih.gov Studies on threonine have shown that its chiroptical properties can be analyzed in the 205-220 nm range. researchgate.net
Chromatographic Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic compounds like Fmoc-Thr(β-D-Lac(Ac)7)-OH. scielo.brresearchgate.net It is crucial for separating the target molecule from any unreacted starting materials, by-products, or diastereomers. The development of a robust HPLC method is essential for quality control.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. A C18 stationary phase is typically employed with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. phenomenex.com
Table 4: Representative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile phenomenex.com |
| Gradient | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm or 301 nm (for the Fmoc group) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Detection is most commonly achieved using a UV detector set to one of the absorption maxima of the Fmoc group (e.g., 265 nm or 301 nm), which provides high sensitivity. nih.gov For more comprehensive analysis, HPLC can be coupled with a mass spectrometer (LC-MS), providing both retention time and mass-to-charge ratio data, which confirms the identity of the peaks and allows for the detection of impurities that may co-elute or be present at low levels.
Furthermore, chiral HPLC methods can be developed to assess the enantiomeric purity of the final product. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the separation of N-Fmoc protected α-amino acids. phenomenex.comrsc.org This is critical to ensure that no racemization has occurred during the synthesis and that the compound possesses the desired stereochemistry. sigmaaldrich.com
Advanced Chromatographic Protocols for Isomer Separation
The structural elucidation of complex chiral molecules such as Fmoc-Thr(β-D-Lac(Ac)₇)-OH necessitates the use of advanced chromatographic techniques capable of resolving various isomeric forms. Due to the presence of multiple chiral centers in both the threonine and the hepta-acetylated lactose moieties, several diastereomers are possible. Furthermore, the potential for anomeric isomers (α and β) at the glycosidic linkage adds another layer of complexity. This section details advanced chromatographic protocols, including chiral high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and hydrophilic interaction liquid chromatography (HILIC), for the effective separation of these isomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
The primary challenge in the chromatography of Fmoc-Thr(β-D-Lac(Ac)₇)-OH lies in the separation of its diastereomers. Chiral stationary phases (CSPs) are instrumental in achieving this separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly well-suited for the resolution of Fmoc-protected amino acid derivatives. phenomenex.com
Polysaccharide-Based Chiral Stationary Phases:
Cellulose and amylose-based CSPs, such as those derivatized with tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability in the separation of chiral compounds, including Fmoc-amino acids. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For a molecule as complex as Fmoc-Thr(β-D-Lac(Ac)₇)-OH, a reversed-phase HPLC approach is often preferred.
A typical protocol would involve a C18 column coated with a chiral selector. The mobile phase composition is critical for achieving optimal separation. A gradient elution is generally more effective than an isocratic one for complex mixtures. The use of an acidic modifier, such as trifluoroacetic acid (TFA), is common to suppress the ionization of the carboxylic acid group and improve peak shape.
Interactive Data Table: Hypothetical HPLC Separation of Fmoc-Thr(β-D-Lac(Ac)₇)-OH Diastereomers on a Polysaccharide-Based CSP
| Diastereomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| Isomer 1 | 22.5 | - | 1.1 |
| Isomer 2 | 24.1 | 1.8 | 1.2 |
| Isomer 3 | 26.8 | 2.5 | 1.1 |
| Isomer 4 | 28.3 | 1.6 | 1.3 |
Conditions: Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel (250 x 4.6 mm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 30-70% B over 40 min; Flow Rate: 1.0 mL/min; Detection: UV at 265 nm.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases:
CSPs based on macrocyclic glycopeptides like teicoplanin and vancomycin (B549263) offer a different chiral recognition mechanism, often involving ionic interactions in addition to hydrogen bonding and steric effects. These phases can be particularly effective for the separation of N-protected amino acids. A reversed-phase method employing a teicoplanin-based CSP could provide complementary selectivity to polysaccharide-based phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Glyco-isomer Separation
The highly polar nature of the hepta-acetylated lactose moiety makes HILIC a powerful technique for separating isomers based on differences in the glycan structure. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.
HILIC is particularly adept at separating constitutional isomers and even anomers of sugars and glycoconjugates. For Fmoc-Thr(β-D-Lac(Ac)₇)-OH, HILIC can potentially resolve isomers that differ in the spatial arrangement or linkage of the lactose unit, which may not be easily separated by reversed-phase chiral chromatography.
Interactive Data Table: Hypothetical UPLC-HILIC Separation of Fmoc-Thr(β-D-Lac(Ac)₇)-OH Glyco-isomers
| Glyco-isomer | Retention Time (min) | Theoretical Plates (N) | Tailing Factor |
| Isomer A | 12.3 | 15,200 | 1.05 |
| Isomer B | 13.8 | 14,800 | 1.10 |
| Isomer C | 15.1 | 15,500 | 1.08 |
Conditions: Column: Amide-bonded silica (100 x 2.1 mm, 1.7 µm); Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5; Mobile Phase B: Acetonitrile; Gradient: 95-70% B over 20 min; Flow Rate: 0.4 mL/min; Detection: ESI-MS.
Porous Graphitic Carbon (PGC) Chromatography for Anomer Separation
The separation of anomers (α and β forms) of the lactose moiety presents a significant challenge. Porous graphitic carbon (PGC) columns have a unique stationary phase that offers exceptional shape selectivity for planar and structurally related molecules. PGC has been successfully employed for the separation of anomers of underivatized lactose. nih.gov
For Fmoc-Thr(β-D-Lac(Ac)₇)-OH, a PGC column could potentially resolve the α and β anomers of the glycosidic bond between threonine and lactose, should a mixture exist. The separation on PGC is based on a charge-induced dipole interaction mechanism and is highly sensitive to the three-dimensional structure of the analyte.
Detailed Research Findings:
While specific studies on Fmoc-Thr(β-D-Lac(Ac)₇)-OH are not prevalent in the literature, research on related compounds provides valuable insights. Studies on the chiral separation of a wide range of Fmoc-protected amino acids have established the efficacy of polysaccharide-based CSPs in reversed-phase mode, consistently achieving baseline resolution for most proteinogenic amino acids. phenomenex.com The use of TFA in acetonitrile/water mobile phases is a well-documented and effective approach.
In the realm of glycoanalysis, HILIC has emerged as the method of choice for separating glycopeptides and their isomers. nih.govuva.nl The retention in HILIC is primarily governed by the hydrophilicity of the glycan portion of the molecule, making it an ideal technique for resolving isomers that differ in their sugar composition or linkage. The coupling of UPLC-HILIC with mass spectrometry provides a powerful tool for the identification and characterization of these closely related species.
The separation of sugar anomers is a more specialized area, with PGC chromatography being a key enabling technology. Research has demonstrated the successful separation of α- and β-anomers of lactose and other disaccharides on PGC columns, often at low temperatures to slow the rate of mutarotation. nih.gov This suggests that a similar approach could be viable for the anomeric separation of the more complex Fmoc-Thr(β-D-Lac(Ac)₇)-OH.
Integration of Fmoc Thr Beta D Lac Ac 7 Oh in Complex Biomolecular Construction and Chemical Biology Research
Applications in Solid-Phase Peptide Synthesis (SPPS) of Glycopeptides
The building block approach, which involves the synthesis of a glycosylated amino acid that is subsequently incorporated into a peptide sequence, is a cornerstone of modern glycopeptide synthesis. nih.gov Fmoc-Thr(beta-D-Lac(Ac)7)-OH is designed explicitly for this purpose, allowing its integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govaltabioscience.com This method is generally preferred over the convergent approach (glycosylation of a completed peptide) because it avoids the often low yields and lack of selectivity associated with glycosylating larger peptides. nih.gov
The incorporation of sterically hindered amino acid derivatives like this compound onto a resin-bound peptide chain requires robust coupling strategies to achieve high efficiency and prevent deletion sequences. The bulky nature of the per-acetylated disaccharide necessitates the use of potent activating agents to facilitate the formation of the amide bond. luxembourg-bio.com Common high-efficiency coupling reagents are employed, often in combination with a base such as N,N-diisopropylethylamine (DIPEA). nih.govrsc.org Double coupling cycles, where the coupling reaction is performed twice, may be necessary to drive the reaction to completion. nih.gov
Key strategies and reagents include:
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are widely used. nih.govrsc.orgnih.gov They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive acyl-uronium species, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective for coupling sterically demanding amino acids.
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is another common coupling agent, typically used in conjunction with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester, enhance reaction rates, and suppress racemization. nih.govpeptide.com
Table 1: Common Coupling Reagents for Incorporating this compound in SPPS
| Coupling Reagent Class | Example Reagent | Common Additive(s) | Base |
| Aminium/Uronium Salt | HATU | None | DIPEA |
| Aminium/Uronium Salt | HBTU | HOBt | DIPEA |
| Phosphonium Salt | PyBOP | None | DIPEA |
| Carbodiimide | DIC | OxymaPure, HOBt | None |
A significant advantage of this compound is its compatibility with the widely adopted Fmoc/tBu orthogonal synthesis strategy. nih.govaltabioscience.comnih.gov This orthogonality is crucial for the stepwise assembly of the peptide chain. iris-biotech.debiosynth.com
Fmoc Group Removal: The N-terminal Fmoc protecting group is labile to mild basic conditions. altabioscience.com It is typically removed using a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), a step that is repeated after each coupling cycle. altabioscience.comrsc.org
Side-Chain Protection Stability: The acetyl (Ac) groups protecting the hydroxyls of the lactosyl moiety, as well as the tert-butyl (tBu) based protecting groups commonly used for the side chains of other amino acids (e.g., Asp, Glu, Ser, Thr, Tyr), are stable to the basic conditions used for Fmoc removal. nih.goviris-biotech.de
The synthesis of glycopeptides is susceptible to specific side reactions, particularly those involving the glycosylated residue. Careful selection of protecting groups and reaction conditions is essential for minimizing these undesired pathways.
β-Elimination: O-glycosylated serine and threonine residues can undergo β-elimination of the glycan under basic conditions, such as those used for Fmoc deprotection with piperidine. nih.gov However, the use of electron-withdrawing acetyl protecting groups on the sugar hydroxyls, as in this compound, reduces the electron density at the anomeric center. This deactivation helps to stabilize the glycosidic bond and significantly suppresses the likelihood of β-elimination during the synthesis. nih.gov
Racemization: The activation of the carboxylic acid of any amino acid during the coupling step can lead to epimerization at the α-carbon, particularly through the formation of an oxazolone (B7731731) intermediate. peptide.com This risk can be minimized by the addition of reagents like HOBt or its derivatives to the coupling mixture. peptide.com For sterically hindered residues where coupling may be slower, ensuring optimal activation and coupling times is critical to prevent prolonged exposure to conditions that favor racemization.
Incomplete Coupling: The steric bulk of the glycosylated amino acid can lead to incomplete or slow coupling reactions. As discussed previously, this is mitigated by using powerful coupling reagents, extending reaction times, or performing double couplings to ensure the reaction proceeds to completion. nih.gov
Bioconjugation Strategies for Incorporating this compound into Larger Biomolecules
The covalent attachment of this compound into larger biomolecular scaffolds is achieved through a variety of powerful and selective chemical and enzymatic methods. These strategies are essential for creating well-defined glycopeptides and glycoproteins for functional studies.
Chemo-Selective Ligation Techniques for Glycomodification (e.g., Click Chemistry, Staudinger Ligation)
Chemo-selective ligation reactions offer a robust means to conjugate glycopeptides, synthesized using building blocks like this compound, to other molecules with high specificity and efficiency. These reactions proceed under mild conditions, making them suitable for complex biological molecules.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, is a highly efficient method for bioconjugation. To utilize this, a peptide synthesized with this compound would also incorporate an amino acid bearing either an azide (B81097) or an alkyne functional group. The complementary functionality would be present on the target biomolecule. The reaction forms a stable triazole linkage, effectively conjugating the lactosylated peptide.
Staudinger Ligation: Developed as a bioorthogonal reaction, the Staudinger ligation involves the reaction of an azide with a phosphine (B1218219). In the context of glycopeptide synthesis, a peptide containing the lactosylated threonine could be functionalized with an azide. This peptide can then be ligated to another peptide or molecule bearing a phosphine group, forming a stable amide bond. This method has proven valuable in the assembly of complex glycopeptides and glycoproteins. nih.govnih.gov
Serine/Threonine Ligation (STL): This method allows for the direct ligation of peptide segments at serine or threonine residues. A peptide containing a C-terminal salicylaldehyde (B1680747) ester can be reacted with a second peptide that has an N-terminal serine or threonine, such as a glycopeptide synthesized using this compound (after Fmoc deprotection). nih.govpnas.org This approach directly forms a native peptide bond at the ligation site. nih.gov
| Ligation Technique | Reactive Groups | Linkage Formed | Key Features |
| Click Chemistry (CuAAC) | Azide and Terminal Alkyne | 1,2,3-Triazole | High efficiency, bioorthogonal, requires copper catalyst. |
| Staudinger Ligation | Azide and Phosphine | Amide | Bioorthogonal, traceless versions available. |
| Serine/Threonine Ligation | C-terminal Salicylaldehyde Ester and N-terminal Ser/Thr | Native Peptide Bond | Forms a natural peptide linkage at Ser or Thr residues. |
Enzymatic Approaches for Glycosylation (if applicable as a substrate)
Enzymatic methods offer unparalleled specificity for the modification of glycans. While this compound is primarily a building block for chemical synthesis, the lactosyl moiety, once deprotected, could potentially serve as a substrate for specific glycosyltransferases. For instance, sialyltransferases could potentially add sialic acid residues to the terminal galactose of the lactose (B1674315) unit.
Research has demonstrated that β-galactosidases can be used in transgalactosylation reactions to enzymatically synthesize galactosylated serine and threonine derivatives. researchgate.netnih.gov This suggests that under specific conditions, enzymes could be employed to further elaborate the glycan structure on a peptide synthesized with a lactosylated threonine. A chemoenzymatic approach, combining the chemical synthesis of a core glycopeptide using this compound followed by enzymatic extension of the glycan, is a powerful strategy for generating complex glycoconjugates. nih.govresearchgate.netbohrium.com
Design and Synthesis of Glycomimetics and Biochemical Probes
This compound is not only a building block for synthesizing native glycopeptides but also a foundational component for creating glycomimetics and biochemical probes to investigate glycan-protein interactions and the functional consequences of glycosylation.
This compound as a Scaffold for Mimicking Natural Glycan Structures and Post-Translational Modifications
O-linked glycosylation, the attachment of a sugar to the hydroxyl group of serine or threonine, is a critical post-translational modification (PTM) that regulates the function of numerous proteins. peakproteins.comnih.govresearchgate.net Peptides synthesized with this compound can serve as mimics of naturally occurring O-glycoproteins. The lactosyl-threonine unit can mimic core structures of O-glycans, providing a scaffold to study the impact of this PTM on protein structure, stability, and function. uni-muenchen.de
By incorporating this building block, researchers can create synthetic glycopeptides with defined glycosylation sites and structures, which is often challenging to achieve from natural sources due to heterogeneity. These well-defined molecules are invaluable for studying the specific roles of O-glycosylation in cellular processes. peakproteins.comgracebio.com
Preparation of Labeled Glycoconjugates for Biochemical Assays (e.g., binding studies, enzyme activity)
To facilitate detection and quantification in biochemical assays, glycoconjugates derived from this compound can be labeled with various tags, such as fluorescent dyes or biotin (B1667282).
Biotinylation: A biotin tag can be incorporated into the peptide sequence during solid-phase synthesis. The resulting biotinylated glycopeptide can be used in pull-down assays to identify binding partners or immobilized on streptavidin-coated surfaces for binding studies. The synthesis of biotinylated lactose derivatives has been reported for use as probes in enzyme assays. nih.gov Furthermore, biotinylated probes are widely used for the analysis of protein modifications. researchgate.net
Fluorescent Labeling: A fluorescent probe can be attached to the N-terminus or a side chain of a synthetic glycopeptide. These fluorescently labeled glycoconjugates are essential tools for a variety of biochemical and cell-based assays, including fluorescence polarization assays to measure binding affinities and fluorescence microscopy to visualize interactions in living cells.
The following table summarizes common labeling strategies for glycopeptides:
| Label | Method of Incorporation | Example Application |
| Biotin | Coupling of biotinylated amino acid during SPPS or post-synthetic modification. | Affinity purification, surface immobilization for binding assays. |
| Fluorescent Dye | Coupling to N-terminus or amino acid side chain post-synthesis. | Fluorescence polarization binding assays, cellular imaging. |
Applications in Glycan Array Technologies for Ligand-Receptor Interaction Studies
Glycan arrays are powerful high-throughput tools for studying the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins. researchgate.netnih.gov Synthetic glycopeptides containing this compound can be deprotected and immobilized on a microarray surface.
The process typically involves the synthesis of the glycopeptide, followed by its purification and then covalent attachment to a functionalized slide. The resulting glycan array, presenting a defined lactosylated peptide, can be incubated with a sample containing a GBP of interest. Binding events are then detected, often using a fluorescently labeled secondary antibody or by directly labeling the GBP. This technology allows for the rapid screening of a large number of interactions and can provide valuable information about the specificity of glycan-binding proteins. researchgate.netgracebio.com The construction of such arrays is a critical step in decoding the glycome and understanding the roles of protein-carbohydrate interactions in health and disease. gracebio.comresearchgate.net
Future Directions and Emerging Research Avenues for Fmoc Thr Beta D Lac Ac 7 Oh Research
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of complex molecules like Fmoc-Thr(beta-D-Lac(Ac)7)-OH is often a multi-step process that can be resource-intensive. Future research will undoubtedly focus on developing more efficient and environmentally friendly synthetic strategies.
The application of green chemistry principles to the synthesis of glycosylated amino acids is a burgeoning area of research. rsc.org These principles aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For a compound like this compound, this could involve several innovative approaches:
Catalytic Methods: Exploring the use of novel catalysts to improve the stereoselectivity and yield of the glycosylation reaction between threonine and lactose (B1674315) derivatives would be a significant advancement. This could reduce the need for extensive protecting group manipulations and purification steps.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could replace traditional volatile organic solvents, thereby reducing the environmental impact of the synthesis.
Biocatalysis: Employing enzymes, such as glycosyltransferases, for the synthesis of the glycosidic bond could offer high specificity and milder reaction conditions compared to traditional chemical methods.
| Green Chemistry Principle | Application in Glycosylated Amino Acid Synthesis |
| Waste Prevention | Developing synthetic routes with higher atom economy. |
| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. |
| Use of Renewable Feedstocks | Sourcing carbohydrate and amino acid precursors from biomass. |
| Catalysis | Employing reusable solid-supported catalysts or biocatalysts. |
The demand for diverse glycopeptides for screening and functional studies necessitates the development of automated and high-throughput synthesis methods. nih.govacs.org While solid-phase peptide synthesis (SPPS) is a well-established automated technique, the incorporation of complex glycosylated amino acids like this compound presents unique challenges. rsc.orgfrontiersin.orgresearchgate.net Future research will likely focus on:
Optimized Coupling Protocols: Developing more efficient and reliable methods for coupling bulky glycosylated amino acids on solid supports to minimize steric hindrance and incomplete reactions.
Integrated Synthesis Platforms: The development of automated synthesizers that can handle both peptide and glycan assembly would streamline the production of complex glycopeptides. rsc.org This could involve a combination of chemical and enzymatic steps within a single automated platform. nih.gov
Combinatorial Synthesis: Utilizing high-throughput techniques to generate libraries of glycopeptides with variations in both the peptide sequence and the glycan structure, starting from building blocks like this compound.
Exploration of Advanced Bioconjugation Techniques for Complex Systems
Once glycopeptides incorporating this compound are synthesized, their utility often lies in their conjugation to other molecules, such as proteins, lipids, or surfaces, to create probes for biological studies. nih.gov Future research will explore more advanced and site-specific bioconjugation strategies. rsc.org This includes the development of chemoselective ligation methods that allow for the precise attachment of the glycopeptide to a target molecule with minimal side reactions. Such techniques are crucial for creating well-defined neoglycoproteins and other glycoconjugates for immunological studies and as potential therapeutics. acs.org
Expansion of Glycomimetic Library Generation and Screening Platforms
Glycomimetics, compounds that mimic the structure and function of carbohydrates, are valuable tools in drug discovery. otavachemicals.comresearchgate.net this compound can serve as a scaffold for the generation of glycomimetic libraries. enamine.net Future efforts will focus on:
Diversity-Oriented Synthesis: Using the lactosyl-threonine core as a starting point, a variety of chemical modifications can be introduced to create a diverse library of glycomimetics.
High-Throughput Screening: Developing and utilizing advanced screening platforms to test these libraries for their ability to interact with specific lectins, enzymes, or antibodies. This can lead to the discovery of novel inhibitors or modulators of carbohydrate-protein interactions. nih.gov
Applications in Glycoengineering and Synthetic Glycobiology
Glycoengineering aims to modify the glycosylation of proteins to enhance their therapeutic properties. nih.govresearchgate.netnih.gov Synthetic glycobiology, a related field, seeks to create novel glycosylation pathways and glycoproteins. nih.govnorthwestern.edunih.govacs.org this compound and the resulting glycopeptides are key tools in these endeavors. Future applications include:
Cell-Free Glycoprotein Synthesis: Incorporating glycosylated amino acids into cell-free protein expression systems to produce homogeneous glycoproteins with defined glycan structures. frontiersin.org
Probing Glycosylation Machinery: Using synthetic glycopeptides as substrates or inhibitors to study the enzymes involved in glycosylation pathways.
Creating Novel Biomaterials: Conjugating glycopeptides to polymers or surfaces to create materials with specific cell-adhesive or signaling properties.
Role in Advancing Fundamental Understanding of Glycosylation Pathways
A fundamental goal of glycobiology is to understand the intricate pathways that govern protein glycosylation. annualreviews.org Synthetic glycopeptides constructed with well-defined building blocks like this compound are indispensable for this purpose. nih.govoup.com Future research will utilize these synthetic molecules to:
Elucidate Enzyme Specificity: By systematically varying the structure of the glycan and the peptide sequence, researchers can probe the substrate specificity of glycosyltransferases and glycosidases.
Study Protein-Glycan Interactions: Homogeneous glycopeptides allow for the precise study of how specific glycan structures mediate interactions with lectins and other carbohydrate-binding proteins, which is crucial for understanding cell-cell recognition and signaling.
Develop Diagnostic Tools: Synthetic glycopeptides can be used to develop specific antibodies or as standards in mass spectrometry-based glycoproteomics to identify and quantify specific glycoforms in biological samples. nih.gov
Q & A
Q. What are the critical considerations for maintaining glycosylation stability during solid-phase synthesis using Fmoc-Thr(beta-D-Lac(Ac)7)-OH?
Glycosylation stability requires strict control of reaction conditions, including anhydrous solvents (e.g., CHCl, DMF) and low humidity to prevent hydrolysis of acetylated lactose moieties. Post-synthesis, reverse-phase HPLC purification is essential to isolate the desired product from partially deacetylated byproducts. Storage at -20°C in sealed, desiccated containers further prevents degradation .
Q. How can coupling efficiency be optimized when incorporating this compound into peptide chains?
Coupling efficiency depends on activating agents (e.g., HBTU/HOBt) and extended reaction times (≥2 hours) to account for steric hindrance from the bulky β-D-Lac(Ac) group. Pre-activation of the amino acid in NMP or DMF with DIEA (4 eq.) improves incorporation rates. Monitoring via LC/MS after each coupling step ensures completeness .
Advanced Research Questions
Q. How can mass spectrometry (MS/MS) resolve structural ambiguities in glycopeptides containing this compound?
High-resolution MS/MS with CID/HCD fragmentation identifies site-specific modifications. For example, fragment ions (e.g., m/z 559.2997) confirm the retention of acetylated lactose groups, while loss of HPO or HO distinguishes between intact and hydrolyzed species. HRMS with 30,000 FWHM resolution enables precise determination of elemental composition .
Q. What strategies mitigate undesired byproducts during the synthesis of glycopeptides with β-D-Lac(Ac)7_77 modifications?
Byproducts arise from partial deacetylation or incorrect glycosidic linkage. To minimize these:
Q. How do bioreversible prodrug protections (e.g., POM) enhance the cellular uptake of phosphorylated peptides derived from this compound?
Bis-POM protection masks the phosphate group’s negative charge, improving membrane permeability. Intracellular esterases cleave POM groups, regenerating the active phosphothreonine. This strategy increases bioavailability by 10–50× compared to unprotected analogs, as validated via cell-based assays .
Q. What analytical challenges arise when characterizing glycopeptides with multiple acetylated sugars, and how are they addressed?
Key challenges include:
Q. Why is this compound preferred over other glycosylated amino acids in cancer-targeting peptide design?
The β-D-Lac(Ac) moiety mimics Tn antigen epitopes overexpressed on cancer cells. This enables selective binding to galectin-3, a lectin implicated in metastasis. In vivo studies show 3–5× higher tumor accumulation compared to non-glycosylated controls .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Glycopeptide Synthesis
Q. Table 2. MS/MS Diagnostic Ions for Structural Confirmation
| Modification | Diagnostic Ion (m/z) | Interpretation |
|---|---|---|
| β-D-Lac(Ac) intact | 559.2997 (MH-HPO) | Retained acetyl groups |
| Partial deacetylation | 673.3670 (MH-HO) | Hydrolysis at sugar |
| Bis-POM cleavage | 691.3774 (MH-CHO) | Prodrug activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
